molecular formula C15H12O5 B13646331 (2R,3R)-3,4',7-Trihydroxyflavanone

(2R,3R)-3,4',7-Trihydroxyflavanone

Cat. No.: B13646331
M. Wt: 272.25 g/mol
InChI Key: VRTGGIJPIYOHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3,4’,7-Trihydroxyflavanone is a flavonoid compound known for its antioxidant properties. Flavonoids are a class of polyphenolic compounds found in various fruits, vegetables, and beverages. They are known for their beneficial effects on health, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3,4’,7-Trihydroxyflavanone typically involves the use of flavanone precursors. One common method is the reduction of flavanone derivatives using specific reducing agents under controlled conditions. For example, the reduction of flavanone derivatives with borane or borane complexes can yield (2R,3R)-3,4’,7-Trihydroxyflavanone .

Industrial Production Methods

Industrial production of (2R,3R)-3,4’,7-Trihydroxyflavanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3,4’,7-Trihydroxyflavanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonoids .

Scientific Research Applications

(2R,3R)-3,4’,7-Trihydroxyflavanone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which can have implications for various biological processes.

    Medicine: Research has shown potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits

Mechanism of Action

The mechanism of action of (2R,3R)-3,4’,7-Trihydroxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3,4’,7-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and anti-inflammatory properties. This makes it particularly valuable in research focused on oxidative stress and inflammation .

Properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGGIJPIYOHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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